![molecular formula C13H11NO4S B13093580 4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH) attached to a biphenyl structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation of the biphenyl core followed by amination.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of 4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the biphenyl core.
4-Sulfamoyl-[1,1’-biphenyl]-4-carboxylic acid: Positional isomer with the carboxylic acid group at a different position.
N-(4’-sulfamoyl-[1,1’-biphenyl]-4-yl)acetamide: Contains an acetamide group instead of a carboxylic acid group.
Uniqueness
4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the sulfamoyl and carboxylic acid groups on the biphenyl core. This unique arrangement imparts distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
5-phenyl-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H2,14,17,18) |
InChI Key |
IWMFCHYCLNUDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


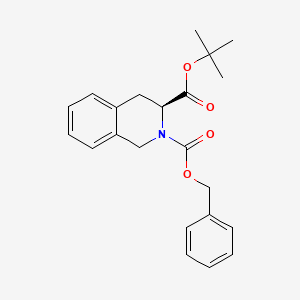

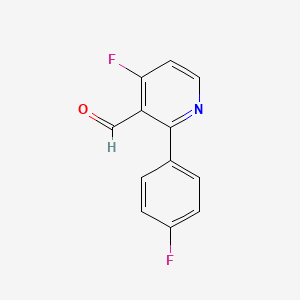

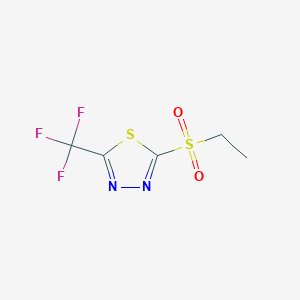
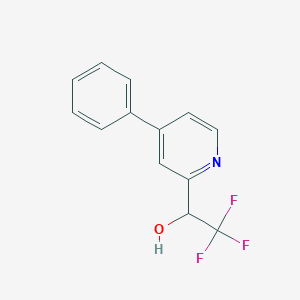
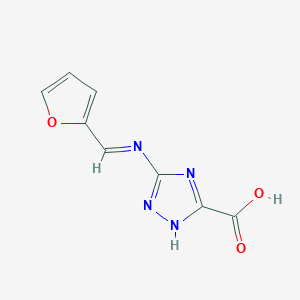
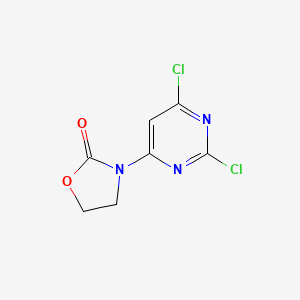
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)

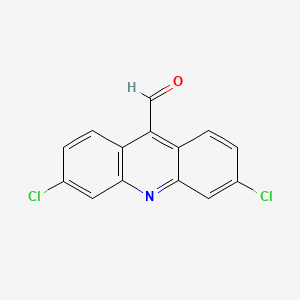

![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
